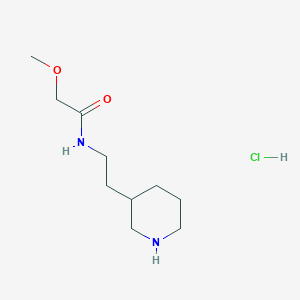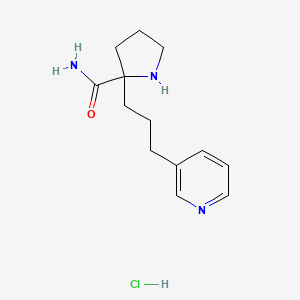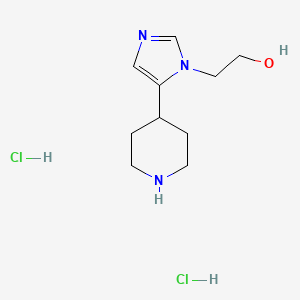![molecular formula C9H9NO2 B1402733 3,4-二氢-2H-吡喃并[3,2-b]吡啶-8-甲醛 CAS No. 1346446-93-2](/img/structure/B1402733.png)
3,4-二氢-2H-吡喃并[3,2-b]吡啶-8-甲醛
描述
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde: is a heterocyclic compound with a fused pyridine and pyran ring structure
科学研究应用
Chemistry:
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structure and reactivity .
Industry:
作用机制
Target of Action
The primary targets of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde are currently unknown . This compound is a unique chemical provided to early discovery researchers
Result of Action
The molecular and cellular effects of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde’s action are currently unknown
生化分析
Biochemical Properties
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions .
Cellular Effects
The effects of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the transcription of specific genes, thereby modulating cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can remain stable under specific conditions, but may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
3,4-Dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde within cells and tissues are crucial for its biological activity. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde is essential for its activity. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological effects. For example, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions:
Multicomponent Reactions: One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under controlled conditions to form the fused ring structure.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of multicomponent reactions and cyclization can be scaled up for industrial purposes.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aldehyde group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
- 3,4-Dihydro-2H-pyrano[2,3-b]pyridine-6-carbaldehyde
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde
Uniqueness:
属性
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-6-7-3-4-10-8-2-1-5-12-9(7)8/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVKFCOQJURWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CC(=C2OC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)





![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1402663.png)



![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)



